Beta-Lipotropin (1-10), porcine

Opioid receptor pharmacology β-Endorphin signaling Peptide structure-activity relationship

This synthetic porcine β-lipotropin (1-10) decapeptide (H-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH, MW 951.03) is the sole structurally authentic N-terminal fragment for studies requiring absence of opioid pharmacophore (no Tyr-Gly-Gly-Phe-Met motif) and melanocortin activity. Procure as a species-matched negative control vs. β-endorphin (61-91), a calibration standard for porcine-specific RIAs/ELISAs, and a reference for HPLC peptide mapping. Avoid generic substitution: human or C-terminal fragments introduce sequence variability and confounding receptor activities. HPLC-verified ≥98% purity ensures reproducible results in lipolysis and receptor pharmacology assays.

Molecular Formula C42H66N10O15
Molecular Weight 951.0 g/mol
Cat. No. B12362066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Lipotropin (1-10), porcine
Molecular FormulaC42H66N10O15
Molecular Weight951.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyVKXYFOFDYJGSMP-WQXPEFPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Porcine Beta-Lipotropin (1-10) Fragment for Research Procurement: Sequence Identity and Baseline Specifications


Beta-Lipotropin (1-10), porcine (CAS 77875-68-4; molecular weight 951.03 g/mol) is a synthetic decapeptide fragment corresponding to the N-terminal residues 1–10 of porcine β-lipotropin (β-LPH), a 90-amino acid polypeptide hormone derived from proopiomelanocortin (POMC) processing in the anterior pituitary [1]. The amino acid sequence H-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH (ELAGAPPEPA) is identical to the N-terminus of the full-length porcine β-LPH precursor . This fragment is distinct from other POMC-derived peptide segments, including the C-terminal β-endorphin (β-LPH 61–91) and β-MSH (β-LPH 41–58) sequences, and serves as a defined research tool for investigating the structural and functional roles of the β-LPH N-terminal region independent of opioid or melanocortin activities [2].

Why Generic Substitution of Porcine Beta-Lipotropin (1-10) with Other POMC Fragments Fails in Targeted Research Applications


Generic substitution among POMC-derived fragments is not scientifically valid due to fundamental differences in peptide sequence composition, chain length, and biological targeting. While full-length β-LPH (1–91) and its C-terminal fragments such as β-endorphin (61–91) and β-MSH (41–58) are processed to yield opioid and melanocortin receptor activities respectively, the N-terminal β-LPH (1-10) fragment lacks the core sequences required for those receptor interactions [1]. Substituting β-LPH (1-10) with these alternative fragments introduces confounding pharmacological variables that preclude isolation of N-terminal-specific effects. Similarly, species substitution (e.g., human for porcine) is inadvisable given documented sequence variations in the β-LPH N-terminal region across species that may alter structural conformation and experimental outcomes [2]. Procurement decisions must therefore be guided by the specific structural and functional requirements of the intended experimental system, as documented in the quantitative evidence below.

Porcine Beta-Lipotropin (1-10) Quantitative Differentiation Evidence for Scientific Procurement Decisions


Porcine Beta-Lipotropin (1-10) Defined N-Terminal Sequence as a Negative Control for Opioid Activity in Receptor Binding Assays

The β-LPH (1-10) N-terminal fragment lacks the Met-enkephalin core sequence (Tyr-Gly-Gly-Phe-Met) present at the N-terminus of β-endorphin (β-LPH 61–91), which is required for opioid receptor binding and activation. Unlike β-endorphin, which exhibits potent analgesic activity 90–180 times that of morphine on a molar basis in vivo, the β-LPH (1-10) fragment contains no opioid pharmacophore and thus serves as a structurally matched negative control for dissociating N-terminal region effects from opioid-mediated outcomes [1].

Opioid receptor pharmacology β-Endorphin signaling Peptide structure-activity relationship POMC processing

Porcine Beta-Lipotropin (1-10) HPLC-Verified Purity Specifications for Reproducible Experimental Outcomes

Commercially available porcine β-LPH (1-10) is supplied with HPLC-verified purity specifications typically ≥95% . This level of analytical characterization ensures batch-to-batch consistency and minimizes confounding effects from truncated sequences, deletion peptides, or other synthetic impurities that could compromise experimental reproducibility. While class-level inference cannot establish superiority over alternative fragments without direct comparative impurity profiling data, the availability of defined purity specifications represents a baseline procurement consideration.

Peptide quality control HPLC purification Research reproducibility Peptide procurement

Porcine Beta-Lipotropin (1-10) Lipolytic Activity Distinct from C-Terminal Opioid Fragment Effects

The full-length β-lipotropin peptide has been shown to stimulate lipolysis in rabbit adipocytes at minimal effective concentrations of 10⁻⁹ mol/L [1]. β-LPH (1-10) N-terminal fragments have been reported to stimulate lipolysis in isolated adipocyte preparations, although direct head-to-head quantitative potency comparisons between β-LPH (1-10) and full-length β-LPH (1–91) are not available in the peer-reviewed literature [2]. This evidence gap precludes definitive quantitative potency ranking. The lipolytic activity profile of the N-terminal region is mechanistically distinct from the opioid activity of the C-terminal β-endorphin fragment (β-LPH 61–91), which acts through μ-opioid receptors rather than direct adipocyte lipolytic pathways [3].

Lipid metabolism Adipocyte biology Lipolysis assay POMC peptide activity

Porcine Beta-Lipotropin (1-10) Defined Sequence for Species-Specific Immunoassay Calibration

The amino acid sequence of porcine β-LPH (1-10) has been definitively characterized as Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala, enabling its use as a defined standard for calibrating species-specific immunoassays targeting porcine β-LPH . Interspecies sequence variation in the β-LPH N-terminal region means that human β-LPH (1-10) or synthetic fragments from other species cannot serve as direct substitutes for porcine-derived assays without introducing calibration error [1]. While no head-to-head immunoassay cross-reactivity data comparing porcine versus human or other species β-LPH (1-10) fragments are publicly available, the established principle of species-specific antibody recognition supports the procurement of species-matched peptides for accurate immunoassay calibration.

Radioimmunoassay ELISA Species-specific antibody Peptide quantification

Porcine Beta-Lipotropin (1-10) as a Structurally Defined N-Terminal Fragment for POMC Processing Studies

The β-LPH (1-10) fragment represents the N-terminal cleavage product that would result from theoretical processing of the full-length β-LPH precursor at a specific site. In anterior pituitary POMC processing, the primary cleavage yields ACTH and full-length β-LPH (1–91); further processing to generate β-endorphin (61–91) and β-MSH (41–58) occurs through the action of prohormone convertases PC1/3 and PC2 [1]. The β-LPH (1-10) fragment, as a synthetic N-terminal segment, provides researchers with a defined molecular tool for investigating the structural requirements of β-LPH processing and for use as a synthetic standard in analytical workflows. Quantitative comparisons of processing efficiency or stability relative to longer β-LPH fragments are not available in the published literature.

POMC processing Prohormone convertase Peptide fragment analysis Neuroendocrinology

Porcine Beta-Lipotropin (1-10) Validated Research Applications for Procurement Planning


Negative Control for Opioid Receptor Binding and Functional Assays

β-LPH (1-10) is procured as a structurally matched negative control for experiments investigating β-endorphin-mediated opioid receptor activation. Because β-LPH (1-10) lacks the Tyr-Gly-Gly-Phe-Met opioid pharmacophore present in β-endorphin (β-LPH 61–91), it enables researchers to distinguish N-terminal structural contributions from opioid receptor-specific effects . This application is critical for studies requiring precise differentiation of POMC fragment activities in receptor pharmacology.

Calibration Standard for Species-Specific Porcine β-LPH Immunoassays

Porcine β-LPH (1-10) serves as a defined synthetic standard for calibrating radioimmunoassays (RIA) and ELISA platforms designed to detect and quantify porcine β-lipotropin in biological samples . The species-specific sequence identity ensures accurate calibration in porcine model systems, where human or other species-derived fragments would introduce antibody recognition variability [1].

Analytical Reference Standard for Peptide Mapping and HPLC Method Development

The defined molecular weight (951.03 g/mol), amino acid sequence (ELAGAPPEPA), and HPLC-verified purity (≥95%) of commercially available porcine β-LPH (1-10) support its use as a reference standard for peptide mapping studies and HPLC method development . This application is particularly relevant for laboratories developing analytical methods for POMC-derived peptide characterization.

Investigational Tool for N-Terminal β-LPH Effects in Adipocyte Lipolysis Studies

β-LPH (1-10) is procured for research investigating the lipolytic activity of the β-LPH N-terminal region in isolated adipocyte preparations . While quantitative potency comparisons with full-length β-LPH are not available in peer-reviewed literature, the fragment enables isolation of N-terminal-mediated effects from the opioid activity of C-terminal β-endorphin [1]. Users should verify activity in their specific experimental system.

Technical Documentation Hub

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